molecular formula C6H2Cl2O4-2 B1262813 (2Z,4Z)-2,3-dichloromuconate(2-)

(2Z,4Z)-2,3-dichloromuconate(2-)

Cat. No.: B1262813
M. Wt: 208.98 g/mol
InChI Key: SOSGLWHQVQUMLM-NWJCXACMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4Z)-2,3-Dichloromuconate(2−) is a dianionic organic compound derived from the deprotonation of the carboxy groups in (2Z,4Z)-2,3-dichloromuconic acid. Its structure features two conjugated double bonds (Z-configuration at positions 2 and 4), two chlorine substituents at positions 2 and 3, and two negatively charged carboxylate groups (COO⁻). This compound is a critical intermediate in microbial biodegradation pathways, particularly in the breakdown of chlorinated aromatic pollutants like chlorobenzene via the modified ortho-cleavage pathway . At physiological pH (7.3), it exists predominantly as the dianion, enhancing its solubility and reactivity in aqueous environments .

Properties

Molecular Formula

C6H2Cl2O4-2

Molecular Weight

208.98 g/mol

IUPAC Name

(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b2-1-,5-3-

InChI Key

SOSGLWHQVQUMLM-NWJCXACMSA-L

Isomeric SMILES

C(=C\C(=O)[O-])\C(=C(/C(=O)[O-])\Cl)\Cl

Canonical SMILES

C(=CC(=O)[O-])C(=C(C(=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (2Z,4Z)-2,3-dichloromuconate(2−), such as halogenation, unsaturated bonds, or carboxylate functionalities:

(Z)-3,4,4,5,5,5-Hexafluoropent-2-enoic Acid
  • Structure: A mono-carboxylic acid with a single (Z)-configured double bond and six fluorine atoms on adjacent carbons.
  • Key Differences :
    • Fluorine substituents (higher electronegativity) increase acid strength compared to chlorine.
    • Lacks conjugated double bonds, reducing resonance stabilization.
  • Biological Role: Not well-documented but hypothesized to act as a metabolite or synthetic intermediate in fluorinated compound synthesis.
5,5-Dichloro-3-methyl-2,4-pentadienyl Acetate
  • Structure : A dichlorinated pentadienyl ester with a methyl group and acetate moiety.
  • Key Differences :
    • The acetate group enhances volatility, making it suitable for pesticidal applications.
    • The methyl group introduces steric hindrance, altering reactivity.
  • Biological Role : Likely a synthetic insecticide precursor or metabolite.
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid
  • Structure : Cyclopropane ring with a dichloroethenyl group and carboxylic acid.
  • Key Differences: The cyclopropane ring is a hallmark of pyrethroid insecticides, enabling neurotoxic activity via sodium channel modulation. Non-conjugated system limits resonance stabilization.
  • Biological Role : Active ingredient in pyrethroid insecticides .
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
  • Structure : A γ-lactone (cyclic ester) with dichloro substitution and a conjugated double bond.
  • Key Differences :
    • Lactone ring increases susceptibility to hydrolysis under acidic/basic conditions.
    • Less water-soluble than the dianionic dichloromuconate.
  • Biological Role: Potential intermediate in chlorinated hydrocarbon degradation.

Physicochemical Properties

Compound Exact Mass (Da) Functional Groups Solubility Reactivity Highlights
(2Z,4Z)-2,3-Dichloromuconate(2−) 207.9629 Carboxylate, chloroalkene High (aqueous) Nucleophilic addition, biodegradation
(Z)-3,4,4,5,5,5-Hexafluoropent-2-enoic Acid ~208 (calc.) Carboxylic acid, fluoroalkene Moderate Electrophilic substitution
5,5-Dichloro-3-methyl-2,4-pentadienyl Acetate N/A Ester, chloroalkene Low (organic) Ester hydrolysis, Diels-Alder reactions
3-(2,2-Dichloroethenyl)-cyclopropane Acid N/A Carboxylic acid, cyclopropane Low Ring-opening reactions
2,5-Dichloro-carboxymethylenebut-2-en-4-olide N/A Lactone, chloroalkene Moderate Hydrolysis, ring-opening

Reactivity and Degradation Pathways

  • Dichloromuconate(2−) : Undergoes enzymatic dechlorination via muconate lactonizing enzymes, leading to less chlorinated products. The conjugated system allows resonance stabilization, directing reactivity toward microbial metabolic pathways .
  • Hexafluoropentenoic Acid: Fluorine’s strong electron-withdrawing effect promotes decarboxylation or nucleophilic attack at the double bond.
  • Cyclopropane Derivatives : Resistance to degradation due to ring strain and chloro-substituents, requiring specialized enzymatic pathways (e.g., cytochrome P450).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4Z)-2,3-dichloromuconate(2-)
Reactant of Route 2
(2Z,4Z)-2,3-dichloromuconate(2-)

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